

# 2,2,4,6,6-Pentamethylheptane: A Comprehensive Technical Review

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2,2,4,6,6-Pentamethylheptane**

Cat. No.: **B104275**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2,2,4,6,6-pentamethylheptane**, a highly branched saturated hydrocarbon. This document consolidates its chemical identity, physicochemical properties, and relevant experimental protocols for its analysis and toxicological assessment, presented in a format tailored for research and development applications.

## Chemical Identity and Properties

**2,2,4,6,6-Pentamethylheptane** is a branched-chain alkane. Its structure consists of a seven-carbon heptane backbone with five methyl group substitutions at the 2, 4, and 6 positions.

CAS Number: 13475-82-6[1][2]

**Synonyms:** A variety of synonyms are used to identify this compound, reflecting its structural characteristics and common usage in different contexts. These include:

- Heptane, 2,2,4,6,6-pentamethyl-[1]
- Isododecane
- Permethyl 99A[1][2]
- C12 Isoparaffin[1]

- PMH cpd[1]

A comprehensive list of depositor-supplied synonyms is available through public chemical databases.[1]

The physicochemical properties of **2,2,4,6,6-pentamethylheptane** are summarized in the table below. This data is essential for its handling, application in experimental setups, and for understanding its environmental fate and transport.

Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>26</sub>	[1]
Molecular Weight	170.33 g/mol	[1]
Boiling Point	177.0 to 178.0 °C @ 760 mmHg	
Flash Point	58.40 °C (137.00 °F)	
Density	0.75 g/cm <sup>3</sup>	
Water Solubility	0.1508 mg/L @ 25 °C (estimated)	
logP (o/w)	6.156 (estimated)	
Vapor Pressure	1.422 mmHg @ 25.00 °C (estimated)	
Refractive Index	n <sub>20/D</sub> 1.419	

## Experimental Protocols

While a specific, detailed industrial or laboratory synthesis protocol for **2,2,4,6,6-pentamethylheptane** is not readily available in the public domain, its synthesis can be generally described as a multi-step process.[3] This typically involves the methylation of a heptane backbone or the hydrodeoxygenation and hydroisomerization of feedstocks derived from crude oil.[3] The process requires careful control of reaction conditions to ensure the

correct placement of methyl groups, followed by purification steps such as distillation to remove impurities and by-products.[3]

## Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

The identification and quantification of **2,2,4,6,6-pentamethylheptane** in various matrices are typically achieved using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized protocol for the analysis of branched alkanes.

**Objective:** To identify and quantify **2,2,4,6,6-pentamethylheptane**.

### Materials:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- HP-5 fused quartz capillary column (or equivalent non-polar column)
- Helium (carrier gas)
- Sample containing or suspected to contain **2,2,4,6,6-pentamethylheptane**
- **2,2,4,6,6-Pentamethylheptane** standard for reference

### Procedure:

- **Sample Preparation:** Dissolve the sample in a suitable volatile solvent (e.g., hexane).
- **GC-MS Instrument Setup:**
  - Set the initial oven temperature to 80°C.
  - Ramp the temperature at a rate of 4°C/min to 300°C.
  - Hold the temperature at 300°C for 30 minutes.[4]
  - Set the carrier gas (Helium) flow rate.

- Set the MS ion source temperature to 250°C and the ionization voltage to 70 eV.[4]
- Injection: Inject the prepared sample into the GC.
- Data Acquisition: Acquire data in full scan mode to obtain the mass spectrum of the eluting compounds.
- Data Analysis:
  - Identify the peak corresponding to **2,2,4,6,6-pentamethylheptane** by comparing its retention time with that of the standard.
  - Confirm the identity by comparing the obtained mass spectrum with a reference spectrum. The mass spectrum of branched alkanes is characterized by the absence of a smooth exponential decay of  $C_nH_{2n+1}$  fragments and preferential fragmentation at the branch points.[5]

## Toxicological Assessment: In Vitro Cytotoxicity Assay (MTT Assay)

To assess the potential cytotoxic effects of **2,2,4,6,6-pentamethylheptane**, a standard in vitro assay such as the MTT assay can be employed. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[6][7]

Objective: To determine the cytotoxic potential of **2,2,4,6,6-pentamethylheptane** on a selected cell line.

### Materials:

- Mammalian cell line (e.g., HaCaT, HepG2)
- 96-well flat-bottom microplates
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- **2,2,4,6,6-Pentamethylheptane** (test substance)

- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO)
- Microplate reader

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at an optimal density and incubate overnight.  
[7]
- Compound Treatment: Prepare serial dilutions of **2,2,4,6,6-pentamethylheptane** in the cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include vehicle-only controls.[7]
- Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).  
[7]
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[7]
- Solubilization: Remove the MTT solution and add a solubilization solvent to dissolve the formazan crystals.[7]
- Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[6]

## Toxicological Assessment: Acute Oral Toxicity (OECD Test Guideline 423)

For an initial assessment of acute oral toxicity, the OECD Test Guideline 423 (Acute Toxic Class Method) provides a stepwise procedure using a reduced number of animals.[8][9]

Objective: To determine the acute oral toxicity of **2,2,4,6,6-pentamethylheptane** and classify it according to the Globally Harmonised System (GHS).[8][9]

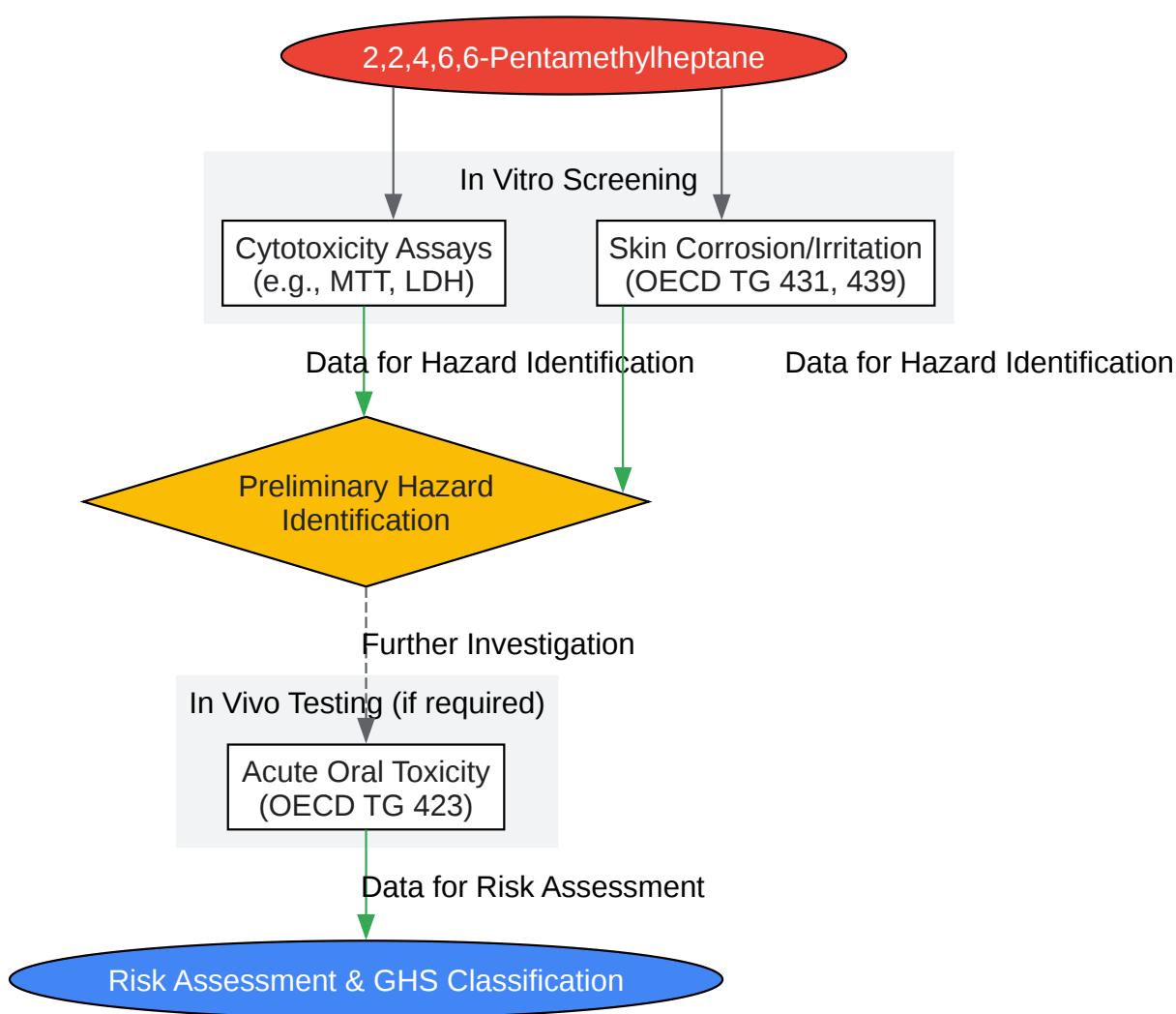
Principle: The test substance is administered orally to a group of animals (typically rodents) at one of the defined dose levels. The presence or absence of mortality determines the next step in the procedure.[9]

Procedure Outline:

- Animal Selection: Use healthy, young adult rodents of a single sex (usually females).[9]
- Dose Administration: Administer the test substance by gavage in a single dose.[10] The volume should not exceed 1 mL/100 g of body weight for non-aqueous solutions.[11]
- Stepwise Dosing:
  - Start with a dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
  - Use three animals per step.
  - The outcome of the first step (mortality or no mortality) determines the next dose level (higher or lower) for the next group of three animals.
- Observation: Observe the animals for mortality and clinical signs of toxicity for at least 14 days.[12]
- Data Evaluation: The results allow for the classification of the substance into a GHS toxicity category.[8][9]

## Logical and Experimental Workflows

As there is no specific signaling pathway documented for **2,2,4,6,6-pentamethylheptane** in the available literature, the following diagrams illustrate logical workflows for key experimental processes related to its synthesis and toxicological evaluation.



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- To cite this document: BenchChem. [2,2,4,6,6-Pentamethylheptane: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b104275#2-2-4-6-6-pentamethylheptane-cas-number-and-synonyms>

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